molecular formula C25H22FN3O5 B11542531 2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11542531
M. Wt: 463.5 g/mol
InChI Key: NNHAJNZZNPXYCY-RWPZCVJISA-N
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Description

2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a benzoate ester linked to a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The esterification reaction can be carried out using benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl benzoate is then subjected to further reactions to introduce the substituted phenyl group and other functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification followed by sequential addition of functional groups through controlled reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups may interact with biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties could be explored for drug development.

    Industry: The compound may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with molecular targets through various pathways. The ester and amide groups can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22FN3O5

Molecular Weight

463.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H22FN3O5/c1-2-33-22-13-17(11-12-21(22)34-25(32)18-7-4-3-5-8-18)15-28-29-23(30)16-27-24(31)19-9-6-10-20(26)14-19/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

NNHAJNZZNPXYCY-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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